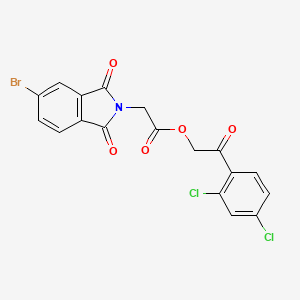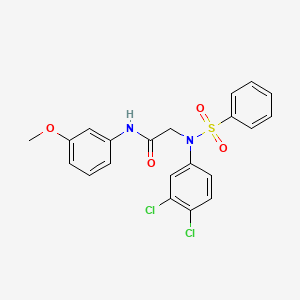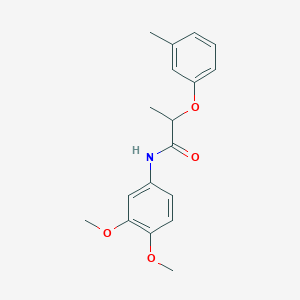![molecular formula C24H29NO7 B6002424 (3,4-dimethoxyphenyl)[1-(2,3,4-trimethoxybenzoyl)-3-piperidinyl]methanone](/img/structure/B6002424.png)
(3,4-dimethoxyphenyl)[1-(2,3,4-trimethoxybenzoyl)-3-piperidinyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-dimethoxyphenyl)[1-(2,3,4-trimethoxybenzoyl)-3-piperidinyl]methanone, also known as TDM-1, is a small molecule drug that has been developed for the treatment of HER2-positive breast cancer. HER2 is a protein that is overexpressed in approximately 20% of breast cancers, and TDM-1 is designed to target HER2-positive cancer cells specifically.
Wirkmechanismus
(3,4-dimethoxyphenyl)[1-(2,3,4-trimethoxybenzoyl)-3-piperidinyl]methanone is a conjugate of trastuzumab, a monoclonal antibody that targets HER2, and DM1, a cytotoxic agent that inhibits microtubule polymerization. This compound binds to HER2-positive cancer cells and is internalized by receptor-mediated endocytosis. Once inside the cell, this compound is cleaved by lysosomal enzymes, releasing the DM1 cytotoxic agent. DM1 inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth of HER2-positive breast cancer cells both in vitro and in vivo. In clinical trials, this compound has been shown to improve progression-free survival and overall survival in patients with HER2-positive metastatic breast cancer who have previously received trastuzumab and a taxane. This compound has also been shown to have a lower incidence of adverse effects compared to other cytotoxic agents.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (3,4-dimethoxyphenyl)[1-(2,3,4-trimethoxybenzoyl)-3-piperidinyl]methanone is its specificity for HER2-positive cancer cells, which reduces the risk of off-target effects. This compound has also been shown to have a lower incidence of adverse effects compared to other cytotoxic agents. However, one limitation of this compound is its high cost, which may limit its availability for use in lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of (3,4-dimethoxyphenyl)[1-(2,3,4-trimethoxybenzoyl)-3-piperidinyl]methanone. One direction is the investigation of this compound in combination with other drugs for the treatment of HER2-positive breast cancer. Another direction is the investigation of this compound in other types of HER2-positive cancers, such as gastric cancer. Additionally, the development of this compound analogs with improved pharmacokinetic and pharmacodynamic properties may lead to the development of more effective treatments for HER2-positive cancers.
Synthesemethoden
The synthesis of (3,4-dimethoxyphenyl)[1-(2,3,4-trimethoxybenzoyl)-3-piperidinyl]methanone involves several steps, including the synthesis of the piperidine intermediate, the synthesis of the benzoyl intermediate, and the coupling of the two intermediates to form this compound. The piperidine intermediate is synthesized by reacting 3-chloropiperidine with 4-methoxyphenylacetic acid in the presence of a base. The benzoyl intermediate is synthesized by reacting 2,3,4-trimethoxybenzoyl chloride with 3,4-dimethoxyaniline in the presence of a base. The coupling of the two intermediates is achieved by reacting the piperidine intermediate with the benzoyl intermediate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Wissenschaftliche Forschungsanwendungen
(3,4-dimethoxyphenyl)[1-(2,3,4-trimethoxybenzoyl)-3-piperidinyl]methanone has been extensively studied in preclinical and clinical trials for the treatment of HER2-positive breast cancer. In preclinical studies, this compound has been shown to be effective in inhibiting the growth of HER2-positive breast cancer cells both in vitro and in vivo. In clinical trials, this compound has been shown to be effective in improving progression-free survival and overall survival in patients with HER2-positive metastatic breast cancer who have previously received trastuzumab and a taxane.
Eigenschaften
IUPAC Name |
(3,4-dimethoxyphenyl)-[1-(2,3,4-trimethoxybenzoyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO7/c1-28-18-10-8-15(13-20(18)30-3)21(26)16-7-6-12-25(14-16)24(27)17-9-11-19(29-2)23(32-5)22(17)31-4/h8-11,13,16H,6-7,12,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUWKSJFHKHGOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2CCCN(C2)C(=O)C3=C(C(=C(C=C3)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 3-benzyl-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6002342.png)
![5-{1-[(6-methyl-1-benzofuran-3-yl)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6002347.png)

![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B6002366.png)
![1-(diethylamino)-3-[2-methoxy-4-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6002368.png)
![7-(cyclobutylmethyl)-2-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6002369.png)
![N-[2-(5-oxoprolyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-4-(trifluoromethyl)benzamide](/img/structure/B6002384.png)


![N-(2-methylphenyl)-3-{[4-(3-pyridinyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinecarboxamide](/img/structure/B6002400.png)
![methyl 5-ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B6002411.png)
![2-[4-(4-ethynylbenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6002413.png)

![1-(2-methoxy-4-{[(3-methylbutyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6002454.png)
